Methyl 4-iodobutanoate
Overview
Description
Methyl 4-iodobutanoate: is an organic compound with the molecular formula C5H9IO2. It is a methyl ester derivative of 4-iodobutanoic acid and is commonly used as a reagent in organic synthesis. The compound is characterized by its clear colorless to yellow appearance and has a molecular weight of 228.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iodobutanoate can be synthesized from methyl 4-chlorobutanoate and sodium iodide. The reaction typically involves the substitution of the chlorine atom with an iodine atom in the presence of a suitable solvent such as acetone. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide in acetone for halogen exchange.
Reduction Reactions: Lithium aluminum hydride in dry ether.
Oxidation Reactions: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution Reactions: Various substituted butanoates depending on the nucleophile used.
Reduction Reactions: 4-iodobutanol.
Oxidation Reactions: 4-iodobutanoic acid.
Scientific Research Applications
Methyl 4-iodobutanoate is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules and intermediates.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-iodobutanoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a good leaving group, making the compound highly reactive in substitution reactions. The ester group can undergo hydrolysis, reduction, or oxidation, leading to various products depending on the reaction conditions .
Comparison with Similar Compounds
Methyl 4-chlorobutanoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 4-iodobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-iodobutanoate is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its chloro and bromo counterparts. The iodine atom also imparts different physical and chemical properties, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
methyl 4-iodobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIIVXSBPDKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338267 | |
Record name | Methyl 4-iodobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-85-9 | |
Record name | Methyl 4-iodobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-iodobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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